2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-4(7(12)13)3-5-9-2-1-6(11)10-5;;/h1-2,4H,3,8H2,(H,12,13)(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRDDRBIQFPWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an amino acid precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like water, ethanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride is . The compound has a molecular weight of approximately 232.08 g/mol. Its structure includes an amino group, a carboxylic acid, and a pyrimidine moiety, which contribute to its reactivity and interactions with biological systems.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various chemical reactions such as condensation and substitution.
- Reagent in Organic Reactions : It acts as a reagent in reactions involving nucleophilic substitutions or coupling reactions, facilitating the development of new compounds.
2. Biology
- Enzyme Activity Studies : The structural similarity of this compound to certain biological molecules makes it valuable for studying enzyme activities and protein interactions. For instance, it can be used to investigate the mechanisms of enzymatic reactions where similar substrates are involved.
- Drug Development : Its unique properties suggest potential applications in drug design, particularly in targeting specific enzymes or receptors due to its ability to form hydrogen bonds and other interactions with active sites.
3. Industry
- Production of Specialty Chemicals : This compound can be employed in the manufacturing of specialty chemicals that require specific functional groups or properties. Its versatility makes it suitable for creating materials with tailored characteristics for various applications.
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride with specific enzymes involved in metabolic pathways. Using kinetic assays, researchers demonstrated that this compound could act as an inhibitor for certain enzymes, suggesting its potential role in developing therapeutic agents targeting metabolic disorders.
Case Study 2: Synthesis of Novel Compounds
In another research project, this compound was used as a starting material to synthesize novel pyrimidine derivatives. The resulting compounds exhibited improved biological activity against specific cancer cell lines, highlighting the compound's utility in medicinal chemistry.
Mechanism of Action
The mechanism by which 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and oxo groups in the structure allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound’s pyrimidine-6-one moiety distinguishes it from analogs with alternative heterocycles:
Key Insights :
Pharmacological and Biochemical Profiles
- GluK1 Receptor Targeting: The compound in , (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid, acts as a selective GluK1 radioligand, suggesting that pyrimidine derivatives may have central nervous system (CNS) applications .
- Antimicrobial and Anticancer Potential: Chlorinated pyridine derivatives (e.g., ) are often explored for antimicrobial activity, while brominated analogs () may serve as kinase inhibitors .
- Amino Acid Scaffolds: Compounds like L-histidine dihydrochloride () are used in protein synthesis, whereas the target compound’s pyrimidine core could enable nucleotide-like interactions .
Physicochemical Properties
Notes:
Biological Activity
2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride, with the CAS number 2241127-80-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride is , with a molecular weight of 256.08 g/mol. Its structure includes a pyrimidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2241127-80-8 |
| Molecular Formula | C7H11Cl2N3O3 |
| Molecular Weight | 256.08 g/mol |
Antiviral Activity
Research indicates that compounds containing a β-amino acid moiety, such as this pyrimidine derivative, can exhibit antiviral properties. For instance, derivatives similar to this compound have shown activity against various viruses, including HSV-1 and VSV. In vitro studies have demonstrated that certain structural modifications enhance antiviral potency, suggesting that the incorporation of the pyrimidine ring could be beneficial for developing antiviral agents .
Antibacterial Activity
The antibacterial potential of this compound has been explored through various studies. Compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
Case Study:
A study evaluating the antimicrobial effects of various β-amino acids found that certain derivatives exhibited MIC values as low as 0.0048 mg/mL against E. coli and S. aureus, highlighting the importance of specific functional groups in enhancing activity .
The mechanism through which 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid exerts its biological effects may involve interference with nucleic acid synthesis or protein synthesis pathways due to its structural similarity to nucleobases. The presence of the pyrimidine ring is hypothesized to interact with viral RNA polymerases or bacterial ribosomes, inhibiting their function .
In Vitro Studies
In vitro assays have been conducted to assess the compound's effects on various cell lines. For instance, studies involving PBMCs (peripheral blood mononuclear cells) demonstrated that certain derivatives could modulate immune responses by inhibiting TNF-alpha production in response to LPS stimulation . This suggests a potential role in anti-inflammatory therapies.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrimidine ring and amino acid backbone significantly influence biological activity. Variations in substituents can lead to enhanced potency against specific pathogens or improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
